molecular formula C7H11N3O2 B372093 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol CAS No. 65399-50-0

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Cat. No. B372093
CAS RN: 65399-50-0
M. Wt: 169.18g/mol
InChI Key: OVVNGZOFHDTRBC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanol is used as a corrosion inhibitor, anti-scaling agent, paint additive, coating additive, and solids separation agent . It’s also used as an intermediate for active pharmaceutical ingredients and dyes .


Synthesis Analysis

Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . The copolymer compositions were determined by elemental analysis and HNMR spectroscopy .


Molecular Structure Analysis

The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction .


Physical And Chemical Properties Analysis

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Complex Formation with Metal Ions

2-Dimethylamino-5,6-dimethylpyrimidin-4-ol forms 1:1 complexes with various metal ions like Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These complexes bond through the carbonyl group at C(4), suggesting potential applications in metal ion detection or extraction processes (Dixon & Wells, 1986).

Biological Properties

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including analogs of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, have shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells. These findings indicate potential applications in regulating immune responses and inflammation (Jansa et al., 2014).

Synthesis and Modification

Various research works have focused on the synthesis and modification of compounds related to 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, exploring their chemical properties and potential applications in synthesizing other complex organic compounds. These studies contribute to a deeper understanding of pyrimidine chemistry and its practical applications in pharmaceuticals and material science (Burbulienė et al., 2002), (Brown & Paddon-Row, 1967).

Photophysical Properties

Studies on the photophysical properties of derivatives of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol, such as 4-(Dimethylamino) pyridine, have contributed to understanding the photoinduced electron transfer in donor-acceptor compounds. These insights are crucial for developing advanced materials for photonic and electronic applications (Herbich & Waluk, 1994).

Agricultural Chemical Interactions

The interaction of 2-(Dimethylamino)-5-methylpyrimidine-4,6-diol with agricultural chemicals, particularly its role as a metabolite of the insecticide pirimicarb, has been studied. This research is important for understanding the environmental impact and safety of agricultural chemicals (Hardt & Angerer, 1999).

Mechanism of Action

DMAE’s mechanism of action is on the dermis, the middle layer of our skin . The dermis provides the scaffolding of the skin and is generally responsible for the look of aging skin as our collagen starts to break down .

Safety and Hazards

The safety data sheet for 2-(Dimethylamino)ethyl acrylate indicates that it is flammable and harmful if swallowed . It is toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Stimuli-responsive polymers have sharp and reversible responses to small changes in environmental conditions such as temperature, pH, light, ionic strength, electric and magnetic fields . They have emerged as a class of materials known as “smart” materials .

properties

IUPAC Name

2-(dimethylamino)-4-hydroxy-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(11)8-7(10(2)3)9-6(4)12/h1-3H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVNGZOFHDTRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-5-methylpyrimidine-4,6-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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